1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride
Description
1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Properties
IUPAC Name |
1-[3-methyl-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-3-8(7(2)14)5-9(4-6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQYBQGAPLLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the 5-position through lithiation and trapping with electrophiles . This process requires careful control of reaction conditions to avoid unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and batch processing are employed to achieve efficient production. The use of advanced distillation methods helps in the separation and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluralin: An agrochemical used as a pre-emergent herbicide.
Uniqueness: 1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride, also known as (S)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C9H11ClF3N. Its structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds, potentially influencing their biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which could contribute to its antidepressant effects.
- Antimicrobial Effects : Some studies have reported that compounds with similar trifluoromethyl substitutions exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, although detailed studies are required to elucidate this pathway.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to specific enzymes involved in neurotransmitter metabolism and inflammation.
- Receptor Modulation : It may interact with various neurotransmitter receptors, including adrenergic and serotonin receptors, leading to altered neurotransmission.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
These results suggest potential applications in treating bacterial infections.
In Vivo Studies
Animal models have been employed to assess the antidepressant effects of this compound. In a controlled study involving mice subjected to stress tests, those treated with varying doses of this compound exhibited significant reductions in depression-like behaviors compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
